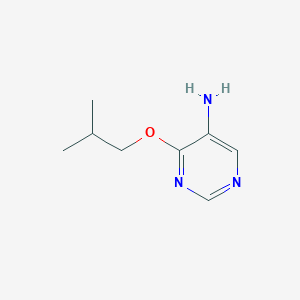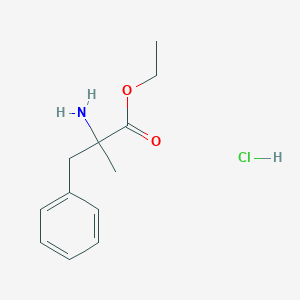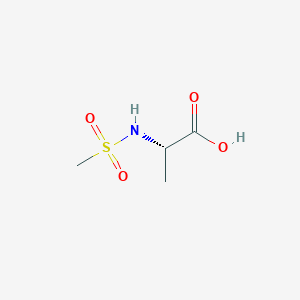
4-(2-methylpropoxy)pyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylpropoxy)pyrimidin-5-amine (MPPA) is a synthetic pyrimidine derivative that has been used in various scientific research applications. It is a versatile compound with a range of potential applications in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
4-(2-methylpropoxy)pyrimidin-5-amine has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as to investigate the mechanisms of action of various drugs. It has also been used to study the effects of various hormones on the body, as well as to investigate the biochemical and physiological effects of various compounds.
作用机制
The exact mechanism of action of 4-(2-methylpropoxy)pyrimidin-5-amine is not yet fully understood. However, it is believed that the compound acts as a ligand for certain receptors in the brain, which can then lead to various physiological and biochemical effects. It is also believed that it may act as a modulator of certain enzymes, which can lead to changes in the metabolism of other compounds.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have an effect on the release of neurotransmitters, as well as an effect on the activity of certain enzymes. It has also been shown to have an effect on the metabolism of various hormones, as well as an effect on the activity of certain receptors.
实验室实验的优点和局限性
The use of 4-(2-methylpropoxy)pyrimidin-5-amine in lab experiments offers a number of advantages. It is a relatively inexpensive compound that is easy to obtain and synthesize. It is also a versatile compound that can be used in a variety of scientific research applications. However, there are also some limitations to its use. It is not a highly specific compound, which means that it can have unintended effects on other biochemical pathways. Additionally, it is not a highly stable compound, which means that it can degrade over time.
未来方向
There are a number of potential future directions for the use of 4-(2-methylpropoxy)pyrimidin-5-amine in scientific research. One potential direction is the use of this compound in drug discovery and development. It could be used to identify new drugs or to investigate the mechanisms of action of existing drugs. Additionally, it could be used to investigate the biochemical and physiological effects of various compounds, as well as to investigate the effects of various hormones on the body. Finally, it could be used to investigate the effects of various drugs on the central nervous system.
合成方法
4-(2-methylpropoxy)pyrimidin-5-amine can be synthesized through a variety of methods. The most common method is a three-step process involving the condensation of 2-methylpropoxybenzaldehyde with diethyl malonate, followed by nitration and reduction to the amine. Other methods include the use of a palladium-catalyzed reaction, the use of a Grignard reagent, and the use of a Friedel-Crafts acylation reaction.
属性
IUPAC Name |
4-(2-methylpropoxy)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6(2)4-12-8-7(9)3-10-5-11-8/h3,5-6H,4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMBOZJNQWCYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=NC=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine](/img/structure/B6617153.png)
![5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B6617156.png)



![1-[2-(4-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6617174.png)





![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)
